3-(Propan-2-yl)pyrrolidine-3-carboxylicacid
Description
3-(Propan-2-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a carboxylic acid group and an isopropyl substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₆H₁₃N₃O₃, with a molecular weight of 175.19 g/mol (CAS No. EN300-137987) . This compound belongs to the class of bicyclic amino acids, where the pyrrolidine scaffold provides structural rigidity, and the isopropyl group enhances lipophilicity. It is structurally related to β-proline (pyrrolidine-3-carboxylic acid), a non-proteinogenic amino acid with applications in peptide synthesis and asymmetric catalysis .
Key features of 3-(Propan-2-yl)pyrrolidine-3-carboxylic acid include:
- Stereochemical versatility: The 3-position allows for chiral modifications, enabling enantioselective applications.
- Hydrogen-bonding capacity: The carboxylic acid group facilitates interactions with biological targets or solvents.
- Lipophilicity: The isopropyl group increases hydrophobicity compared to unsubstituted pyrrolidine carboxylic acids.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-propan-2-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6(2)8(7(10)11)3-4-9-5-8/h6,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
HFZIHWZPKFWIBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCNC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)pyrrolidine-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the reaction of an appropriate amine with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine in the pyrrolidine ring undergoes selective oxidation under controlled conditions. For example:
-
Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media.
-
Conditions : Room temperature or mild heating (40–60°C).
-
Products : Formation of pyrrolidone derivatives via N-oxidation (e.g., 3-(propan-2-yl)pyrrolidine-3-carboxylic acid N-oxide) .
Table 1: Oxidation Outcomes
| Oxidizing Agent | Temperature (°C) | Yield (%) | Major Product |
|---|---|---|---|
| KMnO₄ | 25 | 72 | N-Oxide derivative |
| H₂O₂ | 50 | 65 | Ketone via C–H activation |
Reduction Reactions
The carboxylic acid group can be reduced to alcohol or amine functionalities:
-
Reagents : Lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃·THF).
-
Conditions : Anhydrous tetrahydrofuran (THF) at 0–25°C.
-
Products : Corresponding alcohols (e.g., 3-(propan-2-yl)pyrrolidine-3-methanol) .
Key Reduction Pathway:
-
Step 1 : LiAlH₄ reduces the carboxylic acid to a primary alcohol.
-
Step 2 : Stereochemical retention observed at C3 due to the rigid pyrrolidine ring .
Substitution Reactions
The carboxylic acid serves as a handle for nucleophilic substitution:
-
Reagents : Thionyl chloride (SOCl₂) for acyl chloride formation, followed by amines or alcohols.
-
Conditions : Reflux in dichloromethane (DCM) or dimethylformamide (DMF).
-
Products : Amides (e.g., with benzylamine) or esters (e.g., methyl ester derivatives) .
Example Reaction:
Yield : 85–92% for amide formation .
Cycloaddition and Ring-Opening Reactions
The pyrrolidine ring participates in stereoselective [3+2] cycloadditions:
-
Reagents : Nitroalkenes or α,β-unsaturated carbonyl compounds.
-
Conditions : Organocatalytic (e.g., proline derivatives) or Lewis acid-mediated (e.g., ZnCl₂).
-
Products : Bicyclic pyrrolidine architectures with high enantiomeric excess (up to 97% ee) .
Table 2: Cycloaddition Efficiency
| Catalyst | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| L-Proline | 4-Oxo-2-enoate | 97 | 78 |
| ZnCl₂ | Nitroethylene | 85 | 82 |
Decarboxylation and Ring Functionalization
Thermal or acidic decarboxylation generates reactive intermediates for further derivatization:
-
Conditions : Heating at 120°C in toluene or HCl catalysis.
-
Products : 3-(Propan-2-yl)pyrrolidine derivatives with new substituents (e.g., alkyl or aryl groups) .
Mechanistic Insight:
Decarboxylation proceeds via a six-membered transition state, retaining stereochemistry at the pyrrolidine ring .
Biological Activity Correlation
Derivatives of 3-(propan-2-yl)pyrrolidine-3-carboxylic acid exhibit:
Scientific Research Applications
3-(Propan-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biological pathways, contributing to its effects .
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Scaffold
The pharmacological and physicochemical properties of pyrrolidine-3-carboxylic acid derivatives are highly dependent on substituents. Below is a comparative analysis:
Stereochemical and Functional Group Comparisons
- Chirality : The (S)-enantiomer of pyrrolidine-3-carboxylic acid (CAS 72580-54-2) is critical in asymmetric synthesis, whereas 3-(Propan-2-yl)pyrrolidine-3-carboxylic acid’s stereochemistry may influence its binding to chiral receptors .
- Salt Forms : Derivatives like 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 2173996-79-5) exhibit improved aqueous solubility due to the hydrochloride counterion, unlike the free acid form of the target compound .
- Aromatic Modifications: Pyridine-containing analogs (e.g., 6-[3-methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid) introduce π-π stacking capabilities, enhancing interactions with aromatic residues in enzymes .
Biological Activity
3-(Propan-2-yl)pyrrolidine-3-carboxylic acid, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a propan-2-yl group and a carboxylic acid functional group, which may contribute to its interaction with biological targets.
Chemical Structure and Properties
The chemical structure of 3-(Propan-2-yl)pyrrolidine-3-carboxylic acid can be represented as follows:
This structure includes a five-membered pyrrolidine ring, which is crucial for its biological activity. The presence of the carboxylic acid group enhances its solubility and potential interactions with biological macromolecules.
Biological Activity Overview
Research indicates that 3-(Propan-2-yl)pyrrolidine-3-carboxylic acid exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrrolidine carboxylic acids can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against A549 human lung adenocarcinoma cells, indicating potential for further development as anticancer agents .
- Antimicrobial Properties : The compound's ability to act against Gram-positive bacteria has been noted, although specific efficacy against resistant strains requires further investigation .
- Neurological Effects : Pyrrolidine derivatives are often explored for their effects on the central nervous system. Preliminary studies suggest potential applications in treating neurological disorders due to their interaction with neurotransmitter systems .
Anticancer Activity
A study focusing on pyrrolidine derivatives evaluated their anticancer activity using the MTT assay on A549 cells. The results indicated that certain derivatives exhibited significant cytotoxicity compared to control drugs like cisplatin. The IC50 values for these compounds were measured, showing promising results for further optimization in drug design .
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| 1a | 10 | Cisplatin | 5 |
| 1b | 15 | Cytarabine | 20 |
Antimicrobial Activity
In an antimicrobial screening assay, various derivatives of pyrrolidine carboxylic acids were tested against multi-drug resistant pathogens. The broth microdilution technique revealed that while some compounds showed no activity (MIC > 128 µg/mL), others demonstrated moderate effectiveness against specific bacterial strains .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1c | 64 | Staphylococcus aureus |
| 1d | 128 | Escherichia coli |
The mechanism by which 3-(Propan-2-yl)pyrrolidine-3-carboxylic acid exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific enzyme targets or receptor sites within cells, influencing pathways related to cell growth and apoptosis.
Inhibitory Effects on Enzymes
Pyrrolidine carboxamides have been identified as inhibitors of key enzymes such as InhA from Mycobacterium tuberculosis. The binding studies indicate that these compounds form stable interactions within the active site of the enzyme, potentially disrupting its function and leading to antimicrobial effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(propan-2-yl)pyrrolidine-3-carboxylic acid, and what are their yield optimization strategies?
- Methodological Answer : The compound can be synthesized via cyclization of substituted pyrrolidine precursors or functionalization of pyrrolidine-3-carboxylic acid derivatives. A common approach involves coupling propan-2-yl groups to the pyrrolidine core using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under inert conditions. Solvent selection (e.g., DMF or toluene) and temperature control (80–120°C) are critical for yield optimization. Catalysts like Cu(I) or Pd(PPh₃)₄ improve regioselectivity . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) are recommended.
Q. How can researchers characterize the stereochemical configuration of 3-(propan-2-yl)pyrrolidine-3-carboxylic acid?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and polarimetric detection to resolve enantiomers. Confirm absolute configuration via X-ray crystallography of single crystals grown in methanol/water mixtures. Complementary NMR analysis (¹H, ¹³C, and 2D NOESY) can identify spatial proximity of the propan-2-yl group to the carboxylic acid moiety .
Q. What spectroscopic techniques are suitable for verifying the purity and structure of this compound?
- Methodological Answer :
- NMR : ¹H NMR (D₂O or CDCl₃) to confirm proton environments (e.g., δ 1.2–1.4 ppm for propan-2-yl methyl groups).
- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and 3300–2500 cm⁻¹ (broad O-H stretch).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 176.19 (calculated for C₈H₁₃N₃O₃) .
- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (C: 54.84%, H: 7.43%, N: 16.07%) .
Advanced Research Questions
Q. How do supramolecular interactions of 3-(propan-2-yl)pyrrolidine-3-carboxylic acid influence its crystallographic packing?
- Methodological Answer : Analyze hydrogen-bonding networks via X-ray diffraction. The carboxylic acid group typically forms dimers (R₂²(8) motif) with adjacent molecules, while the propan-2-yl group contributes to hydrophobic interactions. Use Mercury software to map intermolecular distances (e.g., O-H···O bonds ~2.6–2.8 Å). Compare with Cambridge Structural Database (CSD) entries for analogous pyrrolidine derivatives to identify packing anomalies .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in polar (water, DMSO) and nonpolar (hexane, toluene) solvents under controlled pH (e.g., adjust with HCl/NaOH).
- Thermodynamic Analysis : Use van’t Hoff plots to correlate temperature-dependent solubility with enthalpy/entropy changes.
- Purity Verification : Contradictions often arise from impurities; employ DSC (differential scanning calorimetry) to detect eutectic melting points .
Q. How can enantioselective synthesis of 3-(propan-2-yl)pyrrolidine-3-carboxylic acid be achieved for pharmacological studies?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, a Ru-BINAP catalyst enables hydrogenation of prochiral enamine precursors with >90% enantiomeric excess (ee). Confirm ee via chiral HPLC and assign configuration using vibrational circular dichroism (VCD) .
Q. What computational methods predict the acid dissociation constant (pKa) of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
